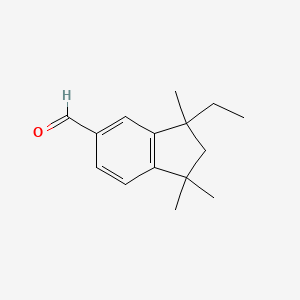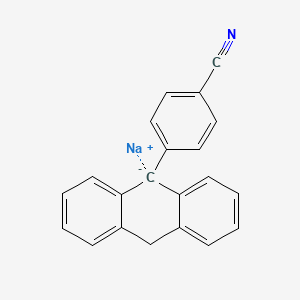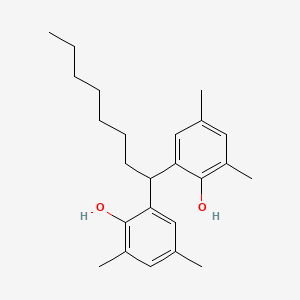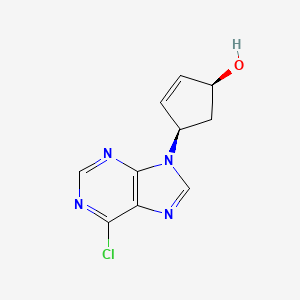
(1S,4R)-4-(6-Chloro-9H-purin-9-yl)cyclopent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
abacavir , is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. It was first approved by the FDA in 1998 and has since played a crucial role in antiretroviral therapy.
準備方法
Synthesis Routes: Abacavir can be synthesized through several routes. One common method involves the following steps:
Preparation of 6-Chloro-9H-purin-9-ol: The starting material, 6-chloropurine, undergoes nucleophilic substitution with hydroxide ion to yield 6-chloro-9H-purin-9-ol.
Cyclopentenone Formation: The cyclopentenone ring is formed by reacting 6-chloro-9H-purin-9-ol with cyclopentadiene under acidic conditions.
Reduction of the Enone: The enone functionality is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Resolution: The chiral center is resolved to obtain the desired enantiomer, specifically the (1S,4R)-enantiomer.
Industrial Production: The industrial production of abacavir involves large-scale synthesis using optimized conditions. The process ensures high yield, purity, and enantiomeric selectivity.
化学反応の分析
Abacavir undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.
Substitution: Nucleophilic substitution reactions occur at the chloro substituent.
Reduction: Reduction of the enone group is essential during synthesis.
Phosphorylation: Abacavir is phosphorylated intracellularly to its active triphosphate form.
Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., LiAlH₄), and phosphorylating agents (e.g., adenosine kinase).
Major products include the active triphosphate metabolite and the carboxylic acid derivative.
科学的研究の応用
Abacavir’s applications extend beyond HIV treatment:
Chemistry: It serves as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Researchers explore its impact on mitochondrial function and cellular metabolism.
Medicine: Abacavir is part of combination therapies for HIV/AIDS patients.
Industry: Its synthesis and purification methods contribute to drug development.
作用機序
Abacavir inhibits the reverse transcriptase enzyme by competing with natural nucleosides. Once phosphorylated, it incorporates into viral DNA during replication, leading to chain termination. Its unique hypersensitivity reaction (HSR) involves HLA-B*57:01 binding and immune activation.
類似化合物との比較
Abacavir stands out due to its:
Chirality: The (1S,4R)-enantiomer is essential for activity.
HSR Risk: Its association with HSR necessitates HLA-B*57:01 screening.
NRTI Class: It differs from other NRTIs in structure and mechanism.
Similar compounds include lamivudine, zidovudine, and tenofovir.
: FDA Approval of Abacavir. source : Hughes et al. (2004). Abacavir hypersensitivity reaction: an update. Annals of Pharmacotherapy, 38(12), 2122-2128. : Carr et al. (2000). Abacavir hypersensitivity reaction: a review. Clinical Infectious Diseases, 31(Supplement_3), S266-S273. : Martin et al. (2004). Abacavir hypersensitivity reaction: clinical features and HLA-B* 5701 typing in three patients. AIDS, 18(12), 1683-1684. : Moyle
特性
CAS番号 |
158799-93-0 |
|---|---|
分子式 |
C10H9ClN4O |
分子量 |
236.66 g/mol |
IUPAC名 |
(1S,4R)-4-(6-chloropurin-9-yl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H9ClN4O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h1-2,4-7,16H,3H2/t6-,7+/m0/s1 |
InChIキー |
KNHDEYXHYZZUNG-NKWVEPMBSA-N |
異性体SMILES |
C1[C@H](C=C[C@H]1O)N2C=NC3=C2N=CN=C3Cl |
正規SMILES |
C1C(C=CC1O)N2C=NC3=C2N=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


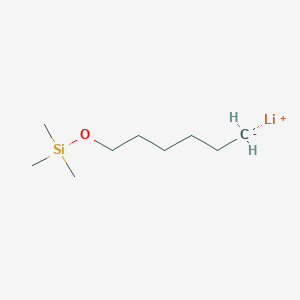

![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)

![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
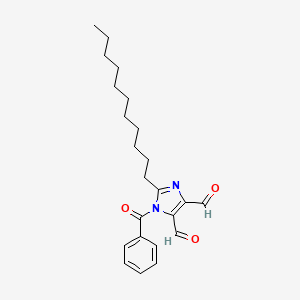
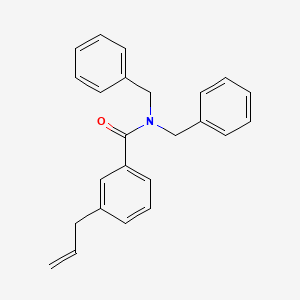
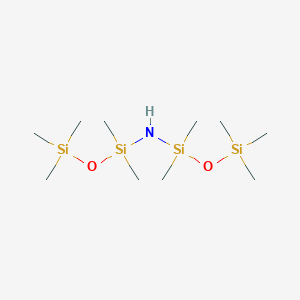
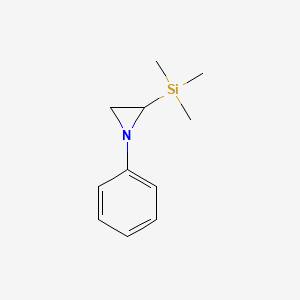
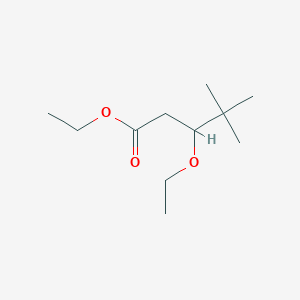
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
